molecular formula C9H9FO2 B1447558 (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270301-83-1

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1447558
CAS RN: 1270301-83-1
M. Wt: 168.16 g/mol
InChI Key: IQEYDZJEDYEEBL-QMMMGPOBSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about the class of compounds it belongs to and its relevance in various fields .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Medicine

Phytochemicals from Fern Species: This compound has potential applications in medicine due to its presence in fern species, which produce a wide array of secondary metabolites with different bioactivities. These phytochemicals could be useful in the treatment of diseases .

Environmental Science

Protein-Inorganic Hybrid Systems: The integration of proteins with non-biological systems such as nanomaterials or inorganic supports can lead to new applications in environmental science. This compound could play a role in the synthesis and improvement of these hybrid systems .

Material Science

Multiferroic and Magnetoelectric Materials: In material science, complex Fe–S clusters are used in catalysis, which includes applications in novel devices. The compound could be involved in the synthesis or modification of these materials .

Energy Production

Space Systems for Safety and Security (4S) : There is an opportunity to develop innovative applications enabled by space technologies that contribute to the safe and secure operations of services critical for energy production .

Catalysis

L-Serine Deaminase Enzymes: The compound could be relevant in the study of enzymes like L-serine deaminase, which requires a [4Fe-4S] cluster in catalysis. Understanding its role could enhance the efficiency of catalytic processes .

Sensing

Gas Sensors: In the field of sensing, this compound could be utilized in the development of gas sensors, including those that detect oxygen and toxic gases, carbon dioxide, and hydrocarbons .

Nanotechnology

Single-Atom Catalysts: The compound might be used to boost the performance of ultrathin film sensors, as single-atom catalysts have shown to enhance sensitivity and selectivity in detecting volatile organic compounds .

Smart Cities

Sensors and Actuators: As smart cities develop, sensors and actuators become increasingly important. The compound could be part of the advancements in sensor technologies that are crucial for the infrastructure of smart cities .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEYDZJEDYEEBL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
Reactant of Route 5
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

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